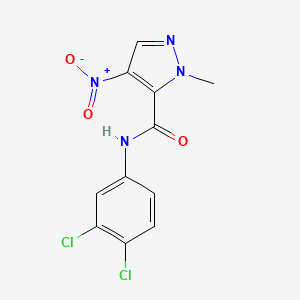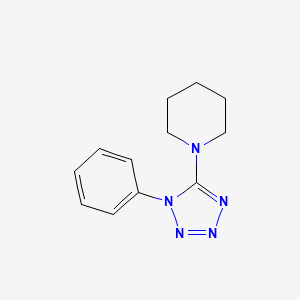![molecular formula C19H28N4O3 B4332753 N-[2-(1-adamantyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B4332753.png)
N-[2-(1-adamantyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide
説明
N-[2-(1-adamantyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide, also known as AEBP1 inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.
作用機序
N-[2-(1-adamantyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide inhibitor works by inhibiting the binding of this compound to its target protein, PPARγ. PPARγ is a transcription factor that plays a role in adipogenesis, glucose metabolism, and inflammation. This compound binds to PPARγ and enhances its transcriptional activity, leading to increased tumor growth and metastasis. Inhibition of this compound with this compound inhibitor reduces the transcriptional activity of PPARγ, leading to reduced tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have minimal toxicity and side effects in preclinical studies. In addition to its anti-cancer effects, this compound inhibitor has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of N-[2-(1-adamantyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide inhibitor is its specificity for this compound, which reduces the potential for off-target effects. This compound inhibitor also has minimal toxicity and side effects, making it a promising candidate for further preclinical and clinical studies. However, one limitation of this compound inhibitor is its relatively low potency, which may limit its effectiveness in certain cancer models.
将来の方向性
For N-[2-(1-adamantyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide inhibitor include further preclinical studies to determine its effectiveness in other cancer models and its potential applications in the treatment of inflammatory diseases. In addition, the development of more potent this compound inhibitors may increase its effectiveness in cancer treatment. Finally, clinical trials are needed to determine the safety and efficacy of this compound inhibitor in humans.
科学的研究の応用
N-[2-(1-adamantyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide inhibitor has shown promising results in cancer research, particularly in the treatment of breast cancer. Studies have shown that this compound is overexpressed in breast cancer cells and is associated with increased tumor growth and metastasis. Inhibition of this compound with this compound inhibitor has been shown to reduce tumor growth and metastasis in breast cancer models.
特性
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-4-(4-nitropyrazol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c24-18(2-1-5-22-13-17(12-21-22)23(25)26)20-4-3-19-9-14-6-15(10-19)8-16(7-14)11-19/h12-16H,1-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKZXBRKHNPHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)CCCN4C=C(C=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-fluorophenyl)-N-[2-hydroxy-1-(hydroxymethyl)-2-phenylethyl]propanamide](/img/structure/B4332670.png)
![ethyl N-[3-(3-fluorophenyl)propanoyl]glycinate](/img/structure/B4332674.png)
![2-amino-6-({2-oxo-2-[3-(phenylsulfonyl)imidazolidin-1-yl]ethyl}thio)pyridine-3,5-dicarbonitrile](/img/structure/B4332680.png)
![1,3-bis(4-methylphenyl)-1'-[3-(trifluoromethyl)benzyl]spiro[imidazolidine-2,3'-indol]-2'(1'H)-one](/img/structure/B4332695.png)
![2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3-methylphenyl)-2H-tetrazole](/img/structure/B4332703.png)
![ethyl 3-amino-5-(1,3-benzodioxol-5-yl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4332705.png)


![N-[2-(1-adamantyl)ethyl]-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4332725.png)
![N-[2-(1-adamantyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4332736.png)
![N-[2-(1-adamantyl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4332740.png)

![N-[2-(1-adamantyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B4332748.png)
![3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-{2-[(3,4,5-trimethoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4332759.png)